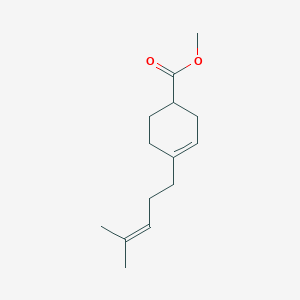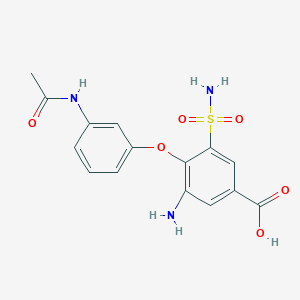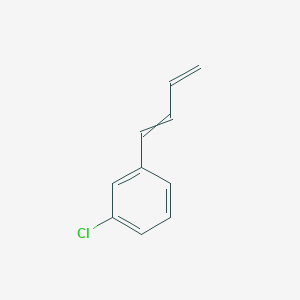
1-(Buta-1,3-dien-1-yl)-3-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Buta-1,3-dien-1-yl)-3-chlorobenzene is an organic compound characterized by the presence of a butadiene group attached to a chlorobenzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene can be synthesized through various methods. One common approach involves the reaction of functionalized vinyl phosphates with aryllithium reagents . Another method includes the use of Grignard reagents to convert vinyl phosphordiamidates into α,β-unsaturated ketones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the butadiene group into saturated hydrocarbons.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often used.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(Buta-1,3-dien-1-yl)-3-chlorobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Buta-1,3-dien-1-yl)-3-chlorobenzene exerts its effects involves interactions with various molecular targets. The butadiene group can participate in Diels-Alder reactions, forming cyclohexene derivatives. The chlorobenzene ring can undergo electrophilic aromatic substitution, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(Buta-1,3-dien-1-yl)-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of a chlorobenzene ring.
1-(Buta-1,3-dien-2-yl)pyrazoles: These compounds also feature a butadiene group but differ in the position of the double bonds.
Properties
CAS No. |
53150-61-1 |
|---|---|
Molecular Formula |
C10H9Cl |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
1-buta-1,3-dienyl-3-chlorobenzene |
InChI |
InChI=1S/C10H9Cl/c1-2-3-5-9-6-4-7-10(11)8-9/h2-8H,1H2 |
InChI Key |
KETKPJWTZKBHRQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


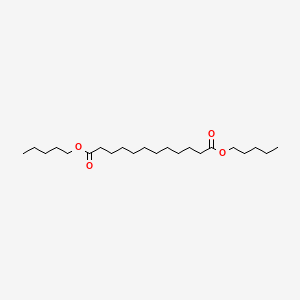
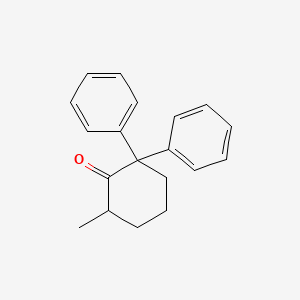
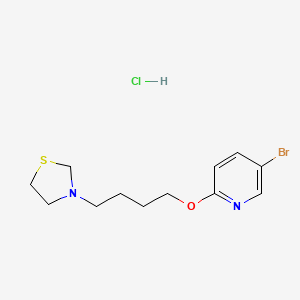

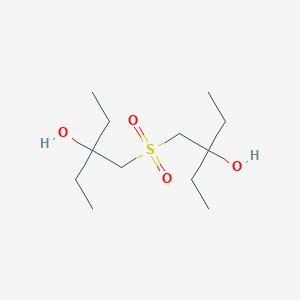
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)
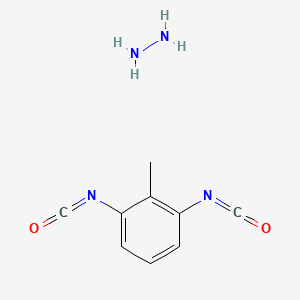

![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)

